O-2-Propyn-1-yl-L-tyrosine HCl
Description
Foundational Significance of Non-Canonical Amino Acids in Protein Science
The building blocks of proteins in virtually all living organisms are the 20 canonical amino acids. mdpi.com However, the field of protein science has been revolutionized by the introduction of non-canonical amino acids (ncAAs), which are amino acids that are not among the 20 naturally encoded ones. nih.govcaltech.edu The ability to incorporate ncAAs into proteins allows scientists to introduce novel chemical functionalities, providing powerful tools to probe and engineer protein structure and function with atomic precision. nih.govfrontiersin.org
The incorporation of ncAAs is achieved through techniques like genetic code expansion, where the translational machinery of the cell is engineered to recognize a new codon (often a stop codon) and insert a specific ncAA in its place. nih.govcaltech.edu This has expanded the chemical repertoire available for protein engineering far beyond what nature provides, with over 250 different ncAAs having been successfully incorporated into proteins. nih.gov These novel amino acids can serve as spectroscopic probes, photocrosslinkers, or carry unique reactive groups for specific chemical modifications. mdpi.com The use of ncAAs has enabled detailed in vitro and in vivo studies of enzyme kinetics, molecular interactions, and bioimaging, and has facilitated the creation of protein-based polymers with new functions. mdpi.comnih.gov
Strategic Importance of Alkyne Functionality for Bioorthogonal Applications
The terminal alkyne group on O-2-Propyn-1-yl-L-tyrosine HCl is of paramount strategic importance due to its utility in bioorthogonal chemistry. nih.gov Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org The alkyne moiety is a key participant in one of the most prominent classes of bioorthogonal reactions: the azide-alkyne cycloadditions. acs.orgnih.gov
These "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), are known for their high selectivity, efficiency, and biocompatibility. acs.orgnih.govrsc.org When an alkyne-containing ncAA like O-2-Propyn-1-yl-L-tyrosine is incorporated into a protein, it serves as a "handle" that can be specifically targeted by a probe molecule carrying a complementary azide (B81097) group. acs.org This allows for the precise attachment of various tags to the protein of interest, including fluorescent dyes for imaging, biotin (B1667282) for purification, or other bioactive molecules to modulate protein function. nih.govacs.org The stability and linear geometry of the resulting triazole linkage are also advantageous for structural studies. nih.gov
Contextual Overview of L-Tyrosine Derivatives in Advanced Research
L-Tyrosine, a non-essential aromatic amino acid, is a precursor for the synthesis of neurotransmitters and is a versatile starting material for producing a wide array of valuable chemicals. cymitquimica.comfrontiersin.org Its derivatives are widely used in the pharmaceutical, food, and cosmetic industries. nih.govresearchgate.net Researchers have developed various methods, including microbial fermentation and enzymatic biocatalysis, to produce tyrosine and its derivatives efficiently. frontiersin.orgnih.govacs.org
In advanced research, L-tyrosine derivatives are being explored for a multitude of applications. For instance, dihalogenated L-tyrosine derivatives have shown potential as antiviral agents against viruses like Chikungunya. mdpi.com The ability to modify the functional groups of L-tyrosine—the phenolic hydroxyl group, the α-amino group, and the α-carboxyl group—allows for the creation of a diverse library of compounds with unique biological activities and chemical properties. researchgate.netmdpi.com this compound fits into this context as a rationally designed derivative where the phenolic hydroxyl group is modified to introduce a bioorthogonal handle, thereby expanding the utility of tyrosine into the realm of chemical biology and protein engineering. cymitquimica.com
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-prop-2-ynoxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3.ClH/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15;/h1,3-6,11H,7-8,13H2,(H,14,15);1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCRZLTYSXRCIH-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Advanced Derivatization Strategies for O 2 Propyn 1 Yl L Tyrosine Hydrochloride
Systematic Functionalization and Derivatization Approaches
The primary utility of O-2-Propyn-1-yl-L-tyrosine lies in its capacity as a building block for creating more complex molecular architectures through the functionalization of its propargyl group.
The terminal alkyne in O-2-Propyn-1-yl-L-tyrosine serves as a powerful ligation handle for "click chemistry." iris-biotech.de This set of reactions is known for high yields, stereospecificity, and tolerance of a wide range of functional groups and solvents, including water. The most prominent of these reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. iris-biotech.deacs.org An alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for conjugation without the need for a potentially cytotoxic copper catalyst, making it highly suitable for bioconjugation in living systems. acs.org
This modular "click" approach allows O-2-Propyn-1-yl-L-tyrosine to be incorporated into peptides or proteins and subsequently "clicked" to various molecules bearing an azide functional group. researchgate.netresearchgate.net These molecules can include:
Fluorophores or biotin (B1667282) tags for imaging and detection.
Polyethylene (B3416737) glycol (PEG) chains to improve the solubility and pharmacokinetic properties of peptides. iris-biotech.de
Other peptides or small molecules to create novel bioactive conjugates or macrocyclic structures. nih.gov
Radiolabels for applications in nuclear medicine and imaging. acs.org
This strategy enables the construction of complex, multifunctional biomolecules with a high degree of precision and control, starting from a relatively simple, synthetically accessible amino acid derivative.
Derivatization for Modulating Biochemical Interactions
The unique structure of O-2-Propyn-1-yl-L-tyrosine, particularly the presence of a terminal alkyne group, makes it a versatile platform for a wide range of chemical modifications. This propargyl group is the key to its utility in "click chemistry," a set of biocompatible reactions that are rapid, specific, and high-yielding. acs.org The primary derivatization strategy for this compound involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) to attach various molecular entities, thereby modulating its biochemical interactions.
The derivatization of the propargyl group allows for the attachment of a diverse array of molecules, each capable of altering the compound's interaction with biological systems. For instance, fluorophores can be "clicked" onto the amino acid to create probes for imaging and tracking proteins within living cells. bitesizebio.com Attaching biotin facilitates affinity purification and detection of proteins that have incorporated this unnatural amino acid. Furthermore, the introduction of polyethylene glycol (PEG) chains can enhance the solubility and pharmacokinetic properties of peptides or proteins containing O-2-Propyn-1-yl-L-tyrosine.
Derivatization is not limited to the alkyne group. The α-amino and α-carboxyl groups of the tyrosine backbone can also be modified, although this is more common during peptide synthesis to form peptide bonds. academie-sciences.fr The phenolic hydroxyl group of the parent L-tyrosine is etherified to introduce the propargyl moiety, a key modification that distinguishes it from natural tyrosine and enables these specialized derivatization strategies. nih.govresearchgate.net By strategically derivatizing O-2-Propyn-1-yl-L-tyrosine, researchers can fine-tune its properties to study and manipulate complex biological processes. For example, modifying a peptide containing this amino acid can influence its binding affinity to target receptors or its susceptibility to enzymatic degradation.
| Derivatization Target | Reagent/Method | Purpose/Application |
| Propargyl Group | Azide-containing molecules via CuAAC or SPAAC | Attachment of probes (fluorophores, biotin), solubility enhancers (PEG), or therapeutic agents. |
| α-Amino Group | Fmoc or Boc protecting groups | Used during solid-phase peptide synthesis to control peptide chain elongation. |
| α-Carboxyl Group | Esterification | Protection during synthesis or modification to create prodrugs. |
Strategies for Incorporation into Peptides and Other Biomolecules
The incorporation of unnatural amino acids (UAAs) like O-2-Propyn-1-yl-L-tyrosine into peptides and proteins is a powerful tool in chemical biology and drug discovery. bitesizebio.comnih.gov Several robust strategies have been developed for this purpose, broadly categorized into chemical synthesis and biosynthetic methods.
Chemical Synthesis:
The most direct method for incorporating O-2-Propyn-1-yl-L-tyrosine into peptides is through automated solid-phase peptide synthesis (SPPS). iris-biotech.de In this approach, the amino acid, with its amino group protected (commonly with Fmoc or Boc), is activated and coupled to the growing peptide chain on a solid support. The propargyl group is stable under the conditions of SPPS, allowing for its seamless integration at any desired position within the peptide sequence. This method offers precise control over the placement of the UAA and is widely used for creating synthetic peptides with novel functionalities.
Biosynthetic Incorporation:
For producing larger proteins containing O-2-Propyn-1-yl-L-tyrosine, biosynthetic methods that leverage the cell's translational machinery are employed. These strategies typically involve engineering the cellular components to recognize the UAA and incorporate it in response to a specific codon.
Stop Codon Suppression: This is the most popular in vivo method. nih.gov It involves an orthogonal translation system, which consists of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) pair that is engineered to be independent of the host cell's own synthetases and tRNAs. nih.gov The orthogonal tRNA is designed to recognize a stop codon (typically the amber codon, UAG) on the messenger RNA (mRNA). The orthogonal aaRS is evolved to specifically charge this tRNA with O-2-Propyn-1-yl-L-tyrosine. When the ribosome encounters the UAG codon in the gene of interest, instead of terminating translation, it incorporates the unnatural amino acid, resulting in a full-length protein containing the propargyl side chain. nih.govresearchgate.net
Cell-Free Protein Synthesis (CFPS): CFPS systems offer a flexible alternative to in vivo methods. nih.gov Because these systems are not constrained by a cell wall, the delivery of the UAA and the engineered orthogonal components is more straightforward. nih.gov This "open" environment allows for high efficiency of UAA incorporation and can be used to produce proteins that might be toxic to living cells. nih.gov The CFPS platform provides a robust way to synthesize proteins containing O-2-Propyn-1-yl-L-tyrosine for various downstream applications. nih.gov
Selective Pressure Incorporation: In this method, an auxotrophic host strain (one that cannot synthesize a particular natural amino acid, like tyrosine) is grown in a medium where the natural amino acid is replaced by a structurally similar analog, such as O-2-Propyn-1-yl-L-tyrosine. bitesizebio.com The host's natural tyrosyl-tRNA synthetase may then recognize and charge its cognate tRNA with the unnatural analog, leading to its global incorporation in place of tyrosine throughout the proteome. acs.org
| Incorporation Strategy | Description | Key Features |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical addition of amino acids, including protected O-2-Propyn-1-yl-L-tyrosine, on a solid support. | Precise control over sequence; suitable for peptides and small proteins. |
| Stop Codon Suppression | Utilizes an engineered, orthogonal tRNA/aaRS pair to incorporate the UAA at a specific amber (UAG) stop codon in vivo. | Site-specific incorporation into large proteins in living cells. nih.gov |
| Cell-Free Protein Synthesis (CFPS) | In vitro protein synthesis using cell extracts, supplemented with the UAA and an orthogonal tRNA/aaRS pair. | High efficiency, tolerant to toxic proteins, faster production cycle. nih.gov |
| Selective Pressure Incorporation | An auxotrophic host incorporates the UAA globally in place of its natural counterpart due to selective pressure. | Residue-specific, global incorporation throughout the proteome. acs.org |
Integration of O 2 Propyn 1 Yl L Tyrosine Hydrochloride in Genetic Code Expansion and Protein Engineering
Site-Specific Incorporation into Recombinant Proteins
The cornerstone of utilizing O-2-Propyn-1-yl-L-tyrosine is the ability to incorporate it into a protein's primary sequence at a predetermined site during translation. This is achieved by hijacking the cellular protein synthesis machinery through a process known as genetic code expansion.
The specific incorporation of a non-canonical amino acid requires an orthogonal translation system (OTS), which consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of the host cell's endogenous aaRS/tRNA pairs. frontiersin.orgnih.gov For O-propargyl-L-tyrosine, these systems are typically derived from the tyrosyl-tRNA synthetase/tRNA pair (TyrRS/tRNATyr) from archaea, such as Methanocaldococcus jannaschii (Mj), or from Escherichia coli. frontiersin.orgnih.govpolytechnique.fr
The native MjTyrRS does not charge its tRNATyr with O-propargyl-L-tyrosine. Therefore, the synthetase's active site must be re-engineered through directed evolution and rational design to grant it new substrate specificity. polytechnique.frcaltech.edu Researchers generate large libraries of mutant aaRSs and use selection strategies to identify variants that can efficiently charge the orthogonal tRNA with O-propargyl-L-tyrosine while discriminating against all 20 canonical amino acids, particularly the structurally similar L-tyrosine. polytechnique.frplos.org
A number of key mutations within the amino acid binding pocket of M. jannaschii and E. coli TyrRS have been identified that switch its specificity to accommodate the propargyl group. These mutations create space for the bulkier side chain and alter the hydrogen-bonding network that is critical for recognizing the natural substrate, tyrosine. polytechnique.frgoogle.com
Interactive Table 1: Key Mutations in Tyrosyl-tRNA Synthetases for O-propargyl-L-tyrosine Incorporation
| Organism of Origin | Original Synthetase | Key Mutations for O-propargyl-L-tyrosine Specificity | Reference |
| Methanocaldococcus jannaschii | Tyrosyl-tRNA Synthetase (MjTyrRS) | Y32G, L65G, D158S, L162E | mdpi.com |
| Escherichia coli | Tyrosyl-tRNA Synthetase (EcTyrRS) | Y37V, D182R, F183S, L186R | google.com |
| Methanocaldococcus jannaschii | Tyrosyl-tRNA Synthetase (MjTyrRS) | A variant (AzF-RS) active for both p-azidophenylalanine and O-propargyl-L-tyrosine is used. | frontiersin.org |
The most common method for directing the site-specific incorporation of O-propargyl-L-tyrosine is through amber codon suppression. nih.govfrontiersin.org The gene encoding the protein of interest is mutated at the desired position to introduce the amber stop codon, UAG. Normally, this codon signals the termination of protein synthesis by recruiting a release factor (RF1 in E. coli).
In an engineered system, the orthogonal tRNA component of the OTS is a suppressor tRNA (tRNACUA) whose anticodon is mutated from GUA to CUA. This CUA anticodon can now recognize and bind to the UAG codon on the messenger RNA (mRNA) within the ribosome. When the engineered orthogonal aaRS specifically charges this tRNACUA with O-propargyl-L-tyrosine, the ribosome reads through the UAG codon, inserting the ncAA into the growing polypeptide chain instead of terminating translation. nih.govplos.org This process effectively reassigns the UAG codon from a "stop" signal to one that codes for O-propargyl-L-tyrosine. Successful incorporation has been demonstrated in various expression systems, including E. coli, yeast, and mammalian cells. plos.orgoup.comnih.gov
The efficiency of amber suppression can be a limiting factor for producing high yields of ncAA-containing proteins. nih.gov Competition from Release Factor 1 (RF1), which also recognizes the UAG codon, can lead to premature truncation of the protein. nih.gov To address this, several strategies have been developed to engineer the expression host:
RF1 Deletion or Suppression: Utilizing E. coli strains where the gene for RF1 (prfA) has been deleted or its activity is suppressed significantly reduces termination at UAG codons, thereby increasing the incorporation efficiency of the ncAA. mdpi.comnih.gov
Optimized OTS Expression: Placing the genes for the orthogonal aaRS and tRNA on plasmids with optimized promoters and copy numbers can balance their expression levels for maximal efficiency. nih.gov Some systems consolidate all components, including the gene of interest, onto a single vector to ensure coordinated expression. acs.org
Engineered Translation Factors: Modifying other components of the translation machinery, such as the elongation factor Tu (EF-Tu), can improve the delivery of the ncAA-charged tRNA to the ribosome. nih.gov
Cell-Free Protein Synthesis (CFPS): CFPS systems offer an open environment that allows for the precise manipulation of components. nih.govacs.org In these systems, competition from endogenous factors can be eliminated, and concentrations of the OTS components and the ncAA can be optimized to maximize yield. nih.govacs.org
Design and Construction of Chemically Diversified Protein Libraries
The ability to incorporate O-propargyl-L-tyrosine provides a powerful platform for creating large, chemically diverse libraries of proteins. The alkyne handle enables a secondary chemical modification step, transforming a genetically encoded library into a "protein-small molecule hybrid" library with novel functionalities. nih.govnih.gov
Yeast surface display is a robust platform for engineering and screening protein libraries. nih.govyoutube.com By fusing a protein library to the Aga2p cell wall protein, millions or billions of protein variants can be displayed on the surface of individual yeast cells, with each cell's genotype linked to the displayed phenotype.
This platform has been successfully adapted for use with ncAAs like O-propargyl-L-tyrosine. nih.govnih.gov A library of proteins, each containing the ncAA at one or more positions, is first displayed on the yeast surface. The entire library of yeast cells can then be subjected to a bioorthogonal click reaction, conjugating a molecule of interest (e.g., a fluorophore, a peptide, or a small molecule) to the alkyne handle of the incorporated ncAA. acs.orgunive.itoup.com
This creates a chemically diversified library that can be screened using fluorescence-activated cell sorting (FACS). youtube.combiorxiv.org For example, cells displaying variants that successfully bind to a fluorescently labeled target protein can be isolated from the non-binding majority. This combination of genetic code expansion, bioorthogonal chemistry, and yeast display allows for the high-throughput discovery of proteins with novel binding properties or other desired functions. nih.govnih.gov Phage display is another platform where O-propargyl-L-tyrosine has been incorporated to create chemically modified peptide libraries. acs.orgnih.gov
A significant application of this technology is the generation of antibody and peptide libraries with unique chemical handles for therapeutic and diagnostic purposes. nih.govnih.gov By introducing O-propargyl-L-tyrosine into the complementarity-determining regions (CDRs) of an antibody fragment (like a scFv or Fab), vast libraries can be created. nih.govnih.gov
After display on yeast or phage, these libraries can be clicked with various chemical entities. nih.govnih.gov This allows for screening campaigns that go beyond simple binding. For instance, one could screen for:
Antibody-Drug Conjugates (ADCs): By clicking a cytotoxic drug to the library, one could directly select for ADCs that are internalized by cancer cells and induce cell death.
Irreversible Binders: Libraries can be modified with reactive groups that form covalent bonds with the target protein upon binding, leading to highly potent and durable inhibitors. nih.gov
Proximity-Induced Labeling: The alkyne handle can be used in proximity-labeling experiments to identify binding partners or map protein interaction surfaces.
This approach has been used to construct billion-member antibody libraries where the introduction of O-propargyl-L-tyrosine and subsequent click chemistry enables the creation of unique "protein-small molecule hybrids" for discovery campaigns against therapeutically relevant targets like protein tyrosine phosphatase 1B (PTP1B). nih.gov Similarly, peptide libraries displayed on phage or yeast and modified via the alkyne handle of O-propargyl-L-tyrosine are used to discover novel binders and macrocyclic peptides with therapeutic potential. unive.itdtu.dkbiorxiv.org
Investigation of Protein Evolution and Function through Non-Canonical Amino Acid Mutagenesis
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for probing and engineering protein function. nih.govnih.gov O-2-Propyn-1-yl-L-tyrosine hydrochloride, also known as O-propargyl-L-tyrosine (OpgY), stands out as a particularly valuable ncAA for these studies. nih.govresearchgate.net Its utility stems from the terminal alkyne group, a small, chemically unique handle that can be introduced into a protein's primary sequence via genetic code expansion. nih.govacs.org This alkyne moiety facilitates highly specific, bioorthogonal chemical reactions, allowing researchers to modify proteins in living cells with minimal perturbation to their native structure and function. nih.govacs.org
The process of incorporating O-2-Propyn-1-yl-L-tyrosine involves the use of an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. nih.gov A common system utilizes a variant of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (Mj-TyrRS) that has been evolved to recognize O-2-Propyn-1-yl-L-tyrosine instead of its natural substrate, tyrosine. nih.govnih.govfrontiersin.org This engineered synthetase charges a suppressor tRNA, which recognizes a nonsense codon (typically the amber stop codon, UAG) that has been introduced at a specific site in the gene of interest through site-directed mutagenesis. nih.govresearchgate.net When this machinery is present in a cellular expression system, the ribosome inserts O-2-Propyn-1-yl-L-tyrosine at the UAG codon, effectively replacing the native amino acid with the alkyne-containing analog. nih.govresearchgate.net
One proof-of-concept study demonstrated that incorporating an alkyne-containing amino acid into the chromophore of Green Fluorescent Protein (GFP) could alter its spectral properties after a subsequent chemical coupling reaction, showcasing the ability to modify protein function directly. nih.gov Other research has focused on developing orthogonal translation initiation systems to specifically incorporate O-2-Propyn-1-yl-L-tyrosine at the N-terminus of proteins, a position often favored for modifications as it is less likely to disrupt the protein's core function. researchgate.netfrontiersin.org These methods open the door to creating proteins with novel compositions and functionalities, complementing evolutionary methods to optimize protein performance. nih.gov
The table below summarizes key research findings related to the use of O-2-Propyn-1-yl-L-tyrosine in protein engineering and functional studies.
| Protein Studied | Site of Incorporation | Methodology | Key Finding/Impact on Function | Citation |
|---|---|---|---|---|
| Green Fluorescent Protein (GFP) | Residue 66 (in chromophore) | Amber (UAG) codon suppression using an evolved, polyspecific aaRS. | Incorporation of the alkyne handle allowed for subsequent Glaser-Hay coupling, which altered the fluorescence spectrum of the protein. This demonstrated that ncAA incorporation can serve as a template for chemically modifying protein function. | nih.gov |
| Generic GFP Reporter | N-terminus (Translation Initiation Site) | Engineered initiator tRNA (derived from Mj-tRNATyr) to recognize an amber (UAG) codon at the start of the gene. | Successfully incorporated O-2-Propyn-1-yl-L-tyrosine specifically at the N-terminus, providing a unique site for modification with minimal structural perturbation. | researchgate.netfrontiersin.org |
| Cellular Proteome (in neuroblastoma cells) | Global (as a post-translational modification) | Exploiting the substrate promiscuity of tubulin-tyrosine ligase (TTL) to attach O-2-Propyn-1-yl-L-tyrosine to proteins post-translationally. | Used as a probe to identify and study the dynamics of protein tyrosination, a key post-translational modification, revealing targets beyond tubulin. | biorxiv.org |
| α-synuclein | Site-specific (e.g., residue 114) | Amber codon suppression using an orthogonal tRNA/aaRS pair. | The incorporated alkyne handle allowed for site-specific attachment of fluorescent probes via click chemistry to study protein aggregation and fibril formation, which are relevant to Parkinson's disease. | researchgate.net |
This ability to install a reactive chemical handle at a genetically defined position provides a powerful platform for exploring the fitness landscape of proteins. It allows researchers to create semi-synthetic proteins with functions that are not accessible through the 20 canonical amino acids, thereby offering a window into potential evolutionary pathways and enabling the design of proteins with novel catalytic, therapeutic, or material properties. acs.orgnih.gov
Applications of O 2 Propyn 1 Yl L Tyrosine Hydrochloride in Bioorthogonal Ligation Chemistry
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, specificity, and biocompatibility under mild aqueous conditions. iris-biotech.de O-2-Propyn-1-yl-L-tyrosine HCl, often referred to as propargyl tyrosine, provides the alkyne component for this powerful ligation reaction, enabling the site-specific modification of peptides and proteins. nih.govnih.gov
Mechanism and Kinetic Parameters in Diverse Solvents
The generally accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I)-acetylide intermediate from the terminal alkyne of this compound. This intermediate then reacts with an azide (B81097) partner in a stepwise manner to form a six-membered copper-containing intermediate, which subsequently rearranges to yield the stable 1,4-disubstituted 1,2,3-triazole product. acs.org The reaction is characterized by a high thermodynamic driving force, typically exceeding 20 kcal/mol, which ensures that it proceeds rapidly to completion. iris-biotech.de
The kinetics of the CuAAC reaction are influenced by several factors, including the nature of the reactants, the copper(I) source, the presence of accelerating ligands, and the solvent system. While specific kinetic data for this compound in a variety of solvents is not extensively documented in readily available literature, general principles indicate that the reaction rates are typically second-order with respect to the copper(I) catalyst and the alkyne concentration at intermediate concentrations. rsc.org The use of aqueous buffers, often with co-solvents like DMSO to aid solubility, is common in bioconjugation applications. acs.org The rate law can be complex and may vary depending on the specific reaction conditions. nih.gov
| Factor | Effect on Reaction Rate | Reference |
|---|---|---|
| Copper(I) Concentration | Increases rate, but high concentrations can be toxic to cells. | acs.org |
| Accelerating Ligands | Significantly increase rate and protect biomolecules. | nih.govnih.gov |
| Solvent | Aqueous buffers are common; co-solvents like DMSO can be used. | acs.org |
| pH | Typically performed near neutral pH for biological applications. | nih.gov |
Regioselectivity and Control in Bioconjugation Reactions
A key advantage of the CuAAC reaction is its exceptional regioselectivity. The copper catalyst exclusively directs the reaction to form the 1,4-disubstituted triazole isomer, in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition which yields a mixture of 1,4- and 1,5-regioisomers. iris-biotech.de This high degree of control is crucial in bioconjugation, ensuring the formation of a single, well-defined product.
This regioselectivity is a direct consequence of the reaction mechanism, where the copper acetylide intermediate reacts with the terminal nitrogen of the azide. This controlled orientation leads to the specific formation of the 1,4-isomer. In the context of modifying proteins containing O-2-Propyn-1-yl-L-tyrosine, this ensures that the attached molecule is always linked in the same orientation, preserving the homogeneity and function of the resulting bioconjugate.
Ligand Design and Catalyst Optimization for Biological Compatibility
While highly efficient, the use of copper in biological systems presents a challenge due to its potential cytotoxicity. Copper(I) ions can generate reactive oxygen species (ROS), which can damage cells and biomolecules. ed.ac.uk To mitigate this, significant research has focused on the design of ligands that stabilize the copper(I) oxidation state, accelerate the reaction rate, and enhance biocompatibility.
Tris(triazolylmethyl)amine-based ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), are widely used to protect the copper catalyst from oxidation and sequestration, thereby allowing for lower, less toxic concentrations of copper to be used effectively. acs.orgnih.gov More advanced ligands, like BTTES, have been developed to further improve biocompatibility, enabling in vivo imaging applications with minimal toxicity. acs.orgnih.govnih.govresearchgate.net These ligands play a dual role by not only accelerating the cycloaddition but also by sequestering the copper ions, preventing them from participating in harmful side reactions. ed.ac.uk The development of such catalyst systems has been pivotal in extending the application of CuAAC with amino acids like O-2-Propyn-1-yl-L-tyrosine to live-cell and in vivo studies.
| Ligand | Key Features | Reference |
|---|---|---|
| TBTA | Stabilizes Cu(I), but has poor water solubility. | nih.gov |
| THPTA | Water-soluble and widely used for bioconjugation. | acs.org |
| BTTES | Highly effective in promoting CuAAC in living systems with low toxicity. | acs.orgnih.govnih.govresearchgate.net |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Methodologies
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst. This is achieved by using a strained cyclooctyne (B158145) as the alkyne reaction partner. The relief of ring strain provides the driving force for the reaction.
Design Principles for Catalyst-Free Alkyne Reactivity
The fundamental design principle of SPAAC is the use of a cyclic alkyne with significant ring strain. magtech.com.cn This strain is introduced by distorting the ideal linear geometry of the alkyne. This compound, containing a terminal, linear alkyne, does not possess the requisite strain to participate directly in catalyst-free SPAAC reactions under biologically relevant conditions. The activation energy for the reaction of a terminal alkyne with an azide is too high for it to proceed at a reasonable rate without a catalyst. Therefore, this compound is not a suitable substrate for direct use in SPAAC.
Comparative Analysis of Reactivity and Selectivity in Cellular Environments
In cellular environments, the primary advantage of SPAAC over CuAAC is the avoidance of copper-induced toxicity, making it highly suitable for long-term live-cell imaging and in vivo applications. The reactivity in SPAAC is governed by the structure of the strained cyclooctyne, with more strained alkynes generally exhibiting faster reaction rates. researchgate.net However, there is often a trade-off between reactivity and stability, as highly strained alkynes can be prone to side reactions with cellular nucleophiles. researchgate.net
As this compound is not directly employed in SPAAC, a comparative analysis of its reactivity and selectivity in this context is not applicable. The utility of this compound in bioorthogonal ligation within cellular environments is primarily realized through the use of biocompatible CuAAC catalyst systems.
Applications in Advanced Chemical Labeling and Imaging Probes
The incorporation of O-2-Propyn-1-yl-L-tyrosine into a target protein provides a bioorthogonal handle for the attachment of various probes for advanced chemical labeling and imaging. The terminal alkyne group is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most prominent "click chemistry" reactions. nih.gov These reactions are characterized by their high efficiency, specificity, and biocompatibility.
Once incorporated into a protein of interest, the propargyl group of O-2-Propyn-1-yl-L-tyrosine can be conjugated with a wide array of azide-functionalized molecules, including:
Fluorophores: For fluorescence microscopy and other imaging applications. A variety of fluorescent dyes with different spectral properties can be attached, allowing for multicolor imaging. medchemexpress.com
Biotin (B1667282): For affinity purification and detection using streptavidin conjugates.
Drug Molecules: To create antibody-drug conjugates or other targeted therapeutic agents. nih.gov
Cross-linking agents: To study protein-protein interactions.
The site-specific nature of this labeling method is a significant advantage over traditional methods that target naturally occurring amino acids like lysine (B10760008) or cysteine, which can lead to heterogeneous products and potential disruption of protein function. nih.gov
Table 1: Examples of Probes for Advanced Chemical Labeling
| Probe Type | Functional Group | Application |
| Fluorescent Dye | Azide | Live cell imaging, super-resolution microscopy |
| Affinity Tag | Azide-Biotin | Protein purification, Western blotting |
| Photo-crosslinker | Azido-Benzophenone | Mapping protein interaction interfaces |
| Spin Label | Azide-Nitroxide | Electron Paramagnetic Resonance (EPR) spectroscopy |
Complementary Bioorthogonal Reactions for O-2-Propyn-1-yl-L-tyrosine Hydrochloride
While click chemistry reactions with azides are the most common application, the alkyne group of O-2-Propyn-1-yl-L-tyrosine hydrochloride can also participate in other bioorthogonal reactions, expanding its utility in chemical biology.
Exploration of Thiol-Yne Additions and Other Nucleophilic Conjugate Reactions
The thiol-yne reaction is a radical-mediated addition of a thiol to an alkyne. rsc.org This reaction can proceed in a stepwise manner, with the potential for a single alkyne to react with two thiol molecules. This unique reactivity can be harnessed for various applications, including the formation of cross-linked structures and the dual functionalization of proteins.
In the context of a protein containing O-2-Propyn-1-yl-L-tyrosine, the thiol-yne reaction can be initiated by a radical initiator and UV light, allowing for the covalent attachment of thiol-containing molecules. This provides an alternative to the azide-alkyne cycloaddition and can be used to introduce different functionalities or to create more complex molecular architectures.
Table 2: Comparison of Thiol-Yne Addition and Azide-Alkyne Cycloaddition
| Feature | Thiol-Yne Addition | Azide-Alkyne Cycloaddition (CuAAC/SPAAC) |
| Reaction Type | Radical-mediated addition | Cycloaddition |
| Reactant | Thiol | Azide |
| Stoichiometry | 1 alkyne : 1 or 2 thiols | 1 alkyne : 1 azide |
| Initiation | Radical initiator (e.g., photoinitiator) | Copper(I) catalyst or ring strain |
| Bioorthogonality | High | High |
Orthogonality in Multi-Modal Chemical Labeling Schemes
The ability to perform multiple, independent bioorthogonal reactions within the same biological system is crucial for studying complex biological processes. This concept, known as orthogonal labeling, allows for the simultaneous tracking of different biomolecules or the introduction of multiple probes to a single target.
The propargyl group of O-2-Propyn-1-yl-L-tyrosine can be a key component in such multi-modal labeling schemes. For instance, a protein containing this unnatural amino acid can be selectively labeled with an azide-functionalized probe via click chemistry. If the same biological system also contains another biomolecule labeled with a different functional group, such as a trans-cyclooctene, this second molecule can be independently labeled with a tetrazine-functionalized probe via an inverse-electron-demand Diels-Alder reaction. oregonstate.edu
This orthogonality allows researchers to design sophisticated experiments to investigate the colocalization, interaction, and dynamics of multiple cellular components with high specificity. For example, one could visualize a specific protein using a fluorescent probe attached via the thiol-yne reaction, while simultaneously capturing its interaction partners using a photo-crosslinker installed via an orthogonal reaction. nih.gov
Table 3: Examples of Orthogonal Bioorthogonal Reaction Pairs
| Reaction 1 | Reaction 2 | Orthogonal Functional Groups |
| Azide-Alkyne Cycloaddition | Tetrazine Ligation | Azide/Alkyne and Tetrazine/Trans-cyclooctene |
| Thiol-ene Reaction | Strain-Promoted Alkyne-Nitrone Cycloaddition | Alkene/Thiol and Alkyne/Nitrone |
| Staudinger Ligation | Aldehyde/Ketone Condensation | Azide/Phosphine and Aldehyde/Hydrazine |
Investigation of Biochemical Pathways and Enzyme Interactions Involving O 2 Propyn 1 Yl L Tyrosine Hydrochloride
Role in L-Tyrosine Metabolic Pathways and Analog Studies
L-tyrosine is a critical amino acid that serves as a precursor for the synthesis of neurotransmitters like dopamine (B1211576) and norepinephrine, hormones such as thyroxine, and the pigment melanin (B1238610). It undergoes a series of well-documented metabolic transformations, including hydroxylation, transamination, and decarboxylation, catalyzed by enzymes like tyrosine hydroxylase, tyrosine aminotransferase, and DOPA decarboxylase, respectively.
Biochemical Consequences of O-2-Propyn-1-yl-L-tyrosine Introduction
There is no specific information available in the reviewed literature detailing the biochemical consequences of introducing O-2-Propyn-1-yl-L-tyrosine HCl into metabolic systems. As a structural analog of L-tyrosine, it could theoretically act as a competitive inhibitor or a substrate for enzymes that recognize tyrosine. The presence of the O-propargyl group, a reactive moiety, suggests it could also function as an irreversible inhibitor of certain enzymes. However, without experimental data, any discussion of its metabolic fate or impact remains speculative.
Distinctions from Canonical Tyrosine Metabolism
Canonical tyrosine metabolism involves a series of enzymatic steps leading to the production of fumarate (B1241708) and acetoacetate, or conversion into catecholamines and other bioactive molecules. The O-alkylation with a propargyl group in this compound fundamentally alters the phenolic hydroxyl group, which is a key site for enzymatic reactions such as hydroxylation by tyrosine hydroxylase. This modification would prevent its participation in the canonical pathways that require a free hydroxyl group.
Modulatory Effects on Enzyme Activity
The propargyl group is a known reactive handle used in chemical biology and drug design, often for covalent modification of enzyme active sites. This suggests that this compound could have modulatory effects on various enzymes.
Inhibition Kinetics and Mechanisms of Protein Tyrosine Phosphatases (PTPs)
Protein Tyrosine Phosphatases are a family of enzymes that remove phosphate (B84403) groups from phosphorylated tyrosine residues, playing a crucial role in signal transduction. While tyrosine analogs are explored as PTP inhibitors, no studies were found that specifically investigate the inhibition kinetics or mechanism of this compound with any PTP.
Interaction with Tyrosinase and Related Oxidoreductases
Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols, such as tyrosine, and is a key enzyme in melanin biosynthesis. The modification of the hydroxyl group in this compound would likely alter its interaction with tyrosinase, potentially acting as an inhibitor. However, there is no available research to confirm or characterize this interaction.
Exploration of Enzyme-Catalyzed Formation of Covalent Linkages
The terminal alkyne of the propargyl group is a versatile functional group that can participate in various chemical reactions, including enzyme-catalyzed covalent bond formation. For instance, it could potentially act as a mechanism-based inactivator. Despite this potential, no studies have been published that explore or demonstrate the enzyme-catalyzed formation of covalent linkages involving this compound.
Substrate Mimicry and Enzymatic Recognition of O-2-Propyn-1-yl-L-tyrosine Hydrochloride
O-2-Propyn-1-yl-L-tyrosine hydrochloride, a synthetic derivative of the amino acid L-tyrosine, serves as a valuable tool in biochemical research due to its ability to act as a substrate mimic. This allows for the investigation of enzymatic recognition and the subsequent design of specialized molecular probes. The introduction of a propargyl group onto the hydroxyl moiety of the L-tyrosine side chain creates a molecule that can be recognized by certain enzymes, while also providing a bioorthogonal handle for further chemical modifications.
Analysis of Substrate Specificity in Enzyme Assays
The ability of O-2-Propyn-1-yl-L-tyrosine to be recognized and utilized by enzymes is a key aspect of its utility. One notable enzyme that has been shown to recognize this modified amino acid is Tubulin Tyrosine Ligase (TTL). researchgate.net TTL is responsible for the post-translational addition of a tyrosine residue to the C-terminus of α-tubulin, a crucial process for microtubule function.
Research has demonstrated that TTL exhibits a degree of substrate promiscuity, allowing it to incorporate unnatural tyrosine analogs, including O-propargyl-L-tyrosine, onto its target proteins. nih.govresearchgate.net This enzymatic incorporation serves as a powerful method for the site-specific modification of proteins.
Enzyme assays have been conducted to analyze the substrate specificity of TTL for O-propargyl-L-tyrosine in comparison to other tyrosine derivatives. These assays typically involve incubating the enzyme with a target peptide (such as a Tub-tag) and the amino acid substrate, followed by analysis using techniques like reverse-phase ultra-performance liquid chromatography (RP-UPLC) to quantify the formation of the product.
Studies have shown that while TTL can utilize O-propargyl-L-tyrosine, its incorporation efficiency is lower compared to the natural substrate L-tyrosine or other analogs like 3-azido-L-tyrosine under identical reaction conditions. researchgate.net However, the ligation efficiency can be significantly enhanced by increasing the concentration of the O-propargyl-L-tyrosine substrate. researchgate.net
| Substrate | Concentration (mM) | Ligation Efficiency (%) |
|---|---|---|
| 3-azido-L-tyrosine | 1 | >90 |
| O-propargyl-L-tyrosine | 1 | 25 |
| O-propargyl-L-tyrosine | 16 | 95 |
This table illustrates the concentration-dependent efficiency of O-propargyl-L-tyrosine as a substrate for TTL, as described in research on Tub-tag mediated protein-protein ligation. researchgate.net
Design of Enzyme Inhibitors and Activity-Based Probes
The unique chemical structure of O-2-Propyn-1-yl-L-tyrosine, specifically the terminal alkyne of the propargyl group, makes it an ideal component in the design of activity-based probes (ABPs). ABPs are powerful chemical tools used to study the activity and function of enzymes within complex biological systems. mdpi.commdpi.com
The propargyl group serves as a bioorthogonal reactive handle. This means it is chemically inert within a biological environment but can be specifically and efficiently reacted with a complementary azide-containing molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". syntides.com
The general strategy for using O-2-Propyn-1-yl-L-tyrosine in the design of ABPs is as follows:
Enzymatic Incorporation : An enzyme that recognizes O-2-Propyn-1-yl-L-tyrosine as a substrate, such as an engineered aminoacyl-tRNA synthetase or the aforementioned Tubulin Tyrosine Ligase, incorporates it into a target protein or peptide. syntides.com
Bioorthogonal Ligation : The alkyne-modified protein can then be selectively labeled by reacting it with an azide-functionalized reporter tag. This tag can be a fluorophore for imaging, a biotin (B1667282) molecule for affinity purification and enrichment, or another molecule of interest.
This approach allows for the specific labeling and subsequent identification or visualization of proteins that have been modified by the enzyme of interest. While the direct use of O-2-Propyn-1-yl-L-tyrosine as an enzyme inhibitor has not been extensively documented in the reviewed literature, its role as a substrate mimic that enables the creation of ABPs is a significant application. These probes, in turn, can be used to study enzyme activity and identify inhibitors. For instance, activity-based probes have been developed for protein tyrosine phosphatases, although these typically utilize different reactive groups that directly target the enzyme's active site. nih.govnih.gov The principle of using a tyrosine mimic as a scaffold for such probes is a well-established concept in chemical biology.
Advanced Research Applications and Future Perspectives of O 2 Propyn 1 Yl L Tyrosine Hydrochloride
Development of Molecular Tools for Proteomics and Interactomics
O-2-Propyn-1-yl-L-tyrosine hydrochloride, a non-canonical amino acid (ncAA), serves as a powerful molecular tool in the fields of proteomics and interactomics. Its structure incorporates a terminal alkyne group, which acts as a bioorthogonal chemical handle. This feature allows for the specific chemical modification of proteins containing this amino acid in complex biological environments without interfering with native biochemical processes. The primary mechanism of its utility involves metabolic or enzymatic incorporation into proteins, followed by a highly specific and efficient covalent reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This enables the attachment of various reporter tags for protein visualization, enrichment, and identification.
Utilization in Chemical Proteomics for Protein Profiling
Chemical proteomics aims to understand protein function and regulation by employing chemical probes to study proteins within their native context. nih.gov O-2-Propyn-1-yl-L-tyrosine HCl is an exemplary probe for profiling specific protein post-translational modifications (PTMs), particularly tyrosination.
In one notable application, the compound, referred to as O-propargyl-l-tyrosine (Tyr-O-Alk), was used to profile protein tyrosination in human neuroblastoma cells and neurons. nih.gov The study leveraged the substrate promiscuity of tubulin-tyrosine ligase (TTL), an enzyme that typically re-adds a tyrosine to the C-terminus of detyrosinated α-tubulin. Researchers demonstrated that TTL could also recognize and incorporate Tyr-O-Alk onto α-tubulin and other proteins. nih.gov
The general workflow for this protein profiling involves:
Metabolic Labeling: Cells are incubated with O-2-Propyn-1-yl-L-tyrosine, which is taken up and incorporated into proteins by cellular enzymes like TTL.
Cell Lysis and Click Chemistry: The cells are lysed, and the proteome is harvested. The alkyne-modified proteins are then conjugated to a reporter tag, such as a fluorescent dye or biotin (B1667282) attached to an azide (B81097) molecule, via CuAAC.
Analysis: The labeled proteins can be visualized by in-gel fluorescence scanning or identified and quantified using mass spectrometry (MS)-based proteomics. nih.govresearchgate.net
This approach has successfully identified not only known tyrosinated proteins like α-tubulins but also novel non-tubulin targets, revealing that the scope of protein tyrosination is broader than previously understood. nih.gov The findings highlight dynamic changes in the tyrosination profile of various proteins during neuronal differentiation. nih.gov
| Table 1: Proteins Identified as Tyrosinated Using O-propargyl-l-tyrosine Probe in Neuroblastoma Cells |
| Protein |
| TUBA4A (Tubulin alpha-4A chain) |
| MAPRE1 (Microtubule-associated protein RP/EB family member 1) |
| Other non-tubulin proteins |
| Data sourced from a mass spectrometry-based chemical proteomics study. nih.gov |
Affinity-Based Enrichment and Identification of Protein Targets
A significant advantage of using this compound as a probe is the ability to perform affinity-based enrichment of labeled proteins. This step is crucial for identifying low-abundance proteins and for comprehensively mapping the targets of a specific modification from a complex cellular lysate. nih.gov
The strategy builds upon the bioorthogonal "click" reaction. After metabolic incorporation, the alkyne handle on the modified proteins is conjugated to a biotin-azide molecule. mpg.de Biotin has an exceptionally high affinity for streptavidin, a protein that can be immobilized on a solid support like agarose (B213101) or magnetic beads. This strong and specific interaction forms the basis of the enrichment process. nih.gov
The workflow for affinity-based enrichment is as follows:
Labeling and Lysis: As described previously, target proteins are labeled in vivo or in vitro with O-2-Propyn-1-yl-L-tyrosine.
Biotinylation: The alkyne-modified proteins in the cell lysate are reacted with an azide-functionalized biotin tag.
Affinity Capture: The lysate is incubated with streptavidin-coated beads. The biotinylated proteins bind to the beads, while unlabeled proteins are washed away.
Elution and Identification: The enriched proteins are eluted from the beads, typically by enzymatic digestion (e.g., with trypsin). The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein targets. nih.gov
This method significantly enhances the sensitivity of MS analysis, enabling the identification of proteins that would otherwise be undetectable in the total proteome. researchgate.net It has been instrumental in expanding the known "tyrosinome," providing a clearer picture of the proteins regulated by this PTM. nih.gov
| Table 2: General Workflow for Affinity-Based Target Identification |
| Step |
| Description |
| 1. Probe Incorporation |
| Introduction of O-2-Propyn-1-yl-L-tyrosine into living cells or cell lysates for enzymatic incorporation into target proteins. |
| 2. Bioorthogonal Ligation |
| Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne-modified proteins. |
| 3. Affinity Purification |
| Enrichment of biotinylated proteins from the total proteome using streptavidin-conjugated beads. |
| 4. Mass Spectrometry Analysis |
| On-bead or after-elution digestion of enriched proteins followed by LC-MS/MS for protein identification and quantification. |
Application in Structural and Biophysical Characterization
Beyond identifying proteins, the site-specific incorporation of this compound provides a powerful platform for detailed structural and biophysical studies of modified biomacromolecules. The ability to introduce a unique chemical entity at a specific amino acid position allows researchers to probe protein structure, dynamics, and interactions with unprecedented precision. nih.gov
Spectroscopic Analysis of Modified Proteins and Peptides
The introduction of the propargyl group into a protein enables a range of spectroscopic analyses. The alkyne moiety itself has a weak but distinct vibrational signature that can be detected by Fourier-transform infrared (FT-IR) or Raman spectroscopy, offering a label-free method to probe the local environment of the modified residue. nih.gov
More commonly, the alkyne is used as a handle to attach spectrally active probes via click chemistry. nih.gov By conjugating a fluorescent dye to the incorporated O-2-Propyn-1-yl-L-tyrosine, researchers can:
Monitor Protein Conformation: Changes in the local environment of the fluorophore due to protein folding, unfolding, or conformational changes can be detected by alterations in its fluorescence emission spectrum, intensity, or lifetime.
Study Molecular Interactions: Techniques like Förster Resonance Energy Transfer (FRET) can be employed. By placing a FRET donor and acceptor pair at specific sites (one of which can be the modified tyrosine), distances between different parts of a protein or between interacting proteins can be measured.
Visualize Proteins: The attachment of bright, stable fluorophores allows for the visualization of modified proteins in cells using fluorescence microscopy or their detection in gels. nih.gov For instance, the reaction with a TAMRA (tetramethylrhodamine)-azide probe allows for fluorescent scanning of SDS-PAGE gels to confirm protein labeling. nih.gov
| Table 3: Spectroscopic Techniques Enabled by O-2-Propyn-1-yl-L-tyrosine Incorporation |
| Technique |
| Application |
| Principle |
| Fluorescence Spectroscopy |
| Probing protein conformation and dynamics; quantifying binding events. |
| A fluorescent probe is attached via click chemistry. Changes in the probe's environment alter its emission properties. |
| FRET (Förster Resonance Energy Transfer) |
| Measuring intramolecular or intermolecular distances (1-10 nm). |
| A donor fluorophore at the tyrosine site transfers energy to a nearby acceptor probe. Transfer efficiency is distance-dependent. |
| FT-IR/Raman Spectroscopy |
| Label-free detection of the incorporated amino acid. |
| The C≡C triple bond of the propargyl group has a characteristic vibrational frequency. |
| Circular Dichroism (CD) Spectroscopy |
| Assessing the impact of the modification on protein secondary and tertiary structure. |
| Measures the differential absorption of left- and right-circularly polarized light by the chiral protein structure. |
Crystallographic and Cryo-EM Studies of Non-Canonical Amino Acid Containing Biomacromolecules
Determining the high-resolution three-dimensional structure of proteins is fundamental to understanding their function. The site-specific incorporation of non-canonical amino acids like O-2-Propyn-1-yl-L-tyrosine offers unique advantages for X-ray crystallography and cryo-electron microscopy (cryo-EM). nih.gov
While the propargyl group itself is small, it provides a reactive site for attaching larger moieties that can aid in structure determination. For X-ray crystallography, one potential application is in solving the "phase problem." By clicking a heavy atom (e.g., an iodine- or bromine-containing molecule) onto the alkyne handle, one can prepare a heavy-atom derivative for phasing methods like single- or multi-wavelength anomalous dispersion (SAD/MAD). nih.gov
For both crystallography and cryo-EM, the ability to introduce a probe at a specific site can be used to:
Trap Conformational States: A bulky group can be attached to lock a protein in a specific functional state, facilitating its structural determination.
Validate Structural Models: The known position of the introduced ncAA and any attached group serves as a valuable landmark for validating the accuracy of a solved protein structure.
Study Drug-Target Interactions: The ncAA can be placed within a binding pocket to probe interactions with a ligand or to serve as an anchor point for covalent inhibitors.
Recent advances in structural biology, such as microcrystal electron diffraction (MicroED), have proven effective for determining the structures of small molecules and peptides, including non-canonical amino acids, from nanocrystals. nih.gov This technique could be readily applied to determine the precise conformation of O-2-Propyn-1-yl-L-tyrosine within a peptide or small protein, providing crucial structural information in a fraction of the time required for traditional methods. nih.gov
Computational Modeling of Molecular Interactions
Computational modeling provides a powerful complement to experimental studies by offering atomic-level insights into how the incorporation of O-2-Propyn-1-yl-L-tyrosine affects protein structure, stability, and interactions. nih.gov Using techniques like molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM), researchers can investigate several aspects:
Structural Perturbations: MD simulations can predict how the introduction of the propargyl-tyrosine residue alters the local and global structure and dynamics of the protein. This is crucial for ensuring that the modification does not inadvertently disrupt the protein's native fold or function.
Solvent Accessibility and Reactivity: Modeling can predict the accessibility of the alkyne group to click chemistry reagents, helping to optimize labeling strategies.
Interaction Energies: Computational methods can calculate the change in binding energy (ΔΔG) when the modified tyrosine is involved in a protein-protein or protein-ligand interface. nih.gov This can reveal whether the modification strengthens, weakens, or has no effect on a given molecular interaction. For example, density functional theory (DFT) has been used to compute the energetics of hydrogen bonding involving natural tyrosine residues, a methodology that can be extended to its non-canonical counterparts. nih.govnih.gov
Docking Studies: Molecular docking can be used to model how the modified protein interacts with other molecules or to design new molecules that specifically target the region containing the ncAA. miami.edu
| Table 4: Computational Methods for Analyzing O-2-Propyn-1-yl-L-tyrosine Modified Proteins |
| Method |
| Research Question Addressed |
| Molecular Dynamics (MD) Simulation |
| How does the modification affect protein stability, flexibility, and conformational dynamics? |
| Molecular Docking |
| How does the modified protein bind to ligands or other proteins? Can we design specific binders? |
| Quantum Mechanics/Molecular Mechanics (QM/MM) |
| What is the electronic structure and reactivity of the alkyne group within the protein active site? |
| Free Energy Perturbation (FEP) |
| What is the quantitative effect of the modification on the binding affinity of a ligand or protein partner? |
Emerging Research Directions in Chemical Biology
The convergence of chemistry and biology has opened new avenues for understanding and manipulating complex biological systems. A key player in this field is the use of non-canonical amino acids (ncAAs) that possess unique chemical functionalities not found in the 20 proteinogenic amino acids. O-2-Propyn-1-yl-L-tyrosine hydrochloride is a derivative of the amino acid L-tyrosine and stands out due to the incorporation of a terminal alkyne group (propargyl group) on the phenolic side chain. acs.org This alkyne handle is a versatile tool for "click chemistry," a class of reactions that are rapid, selective, and biocompatible. nih.govcsmres.co.uk Specifically, the alkyne can readily participate in reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov These bioorthogonal reactions, which occur within biological environments without interfering with native biochemical processes, enable the precise chemical modification of peptides, proteins, and other biomolecules, paving the way for advanced applications in materials science, targeted delivery, and synthetic biology. acs.orgwebsite-files.com
Engineering of Advanced Biomaterials and Hydrogels
The development of biocompatible and biodegradable materials that can mimic the native extracellular matrix (ECM) is a central goal in tissue engineering and regenerative medicine. L-tyrosine-derived polymers have been explored for these applications due to their excellent biocompatibility and degradability. nih.govnih.gov The unique structure of O-2-Propyn-1-yl-L-tyrosine allows for its use as a powerful building block in the creation of advanced hydrogels through click chemistry. acs.orgnih.gov
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, closely resembling the properties of living tissue. acs.org By incorporating O-2-Propyn-1-yl-L-tyrosine into polypeptide or synthetic polymer backbones, such as polyethylene (B3416737) glycol (PEG), materials with pendant alkyne groups can be synthesized. rsc.org These alkyne-functionalized polymers can then be cross-linked by reacting them with molecules containing two or more azide groups. This click reaction forms a stable triazole linkage, resulting in the formation of a hydrogel network. peptide.com
The key advantage of this approach is the high degree of control and versatility it offers. The physical properties of the hydrogel, such as stiffness, porosity, and degradation rate, can be precisely tuned by adjusting the concentration of the cross-linking agent and the density of the alkyne groups on the polymer backbone. rsc.org Furthermore, the bioorthogonal nature of the click reaction allows for the encapsulation of sensitive biological entities, such as cells, within the hydrogel during its formation under mild, physiological conditions. nih.govnih.gov This method avoids the harsh conditions or radical initiators often required in other polymerization techniques, which can be detrimental to cells. acs.org
| Cross-linking Strategy | Reaction Mechanism | Key Advantages for Biomaterials | Role of this compound |
|---|---|---|---|
| Click Chemistry (e.g., CuAAC, SPAAC) | Azide-Alkyne Cycloaddition | High specificity, rapid reaction, biocompatible conditions, no byproducts. nih.gov | Provides the essential alkyne functional group for cross-linking. iris-biotech.de |
| Photopolymerization | Free-radical chain growth initiated by UV light | Spatiotemporal control over gelation. | Not directly involved; click chemistry offers a cell-friendlier alternative. acs.org |
| Enzymatic Cross-linking | Enzyme-catalyzed bond formation (e.g., transglutaminase) | High biocompatibility, utilizes natural processes. | Not directly involved; click chemistry provides an orthogonal, non-enzymatic pathway. |
| Michael Addition | Nucleophilic addition of a thiol to an activated alkene (e.g., maleimide) | Efficient and can occur under physiological conditions. rsc.org | Not directly involved; click chemistry offers a different, highly orthogonal reaction pair. |
Development of Targeted Delivery Platforms for Research Reagents
The ability to deliver molecules to specific cells or tissues is crucial for both therapeutic intervention and fundamental biological research. nih.gov Peptide-mediated delivery systems have emerged as a promising strategy, where peptides that specifically bind to cell-surface receptors are used to guide drug-loaded nanocarriers to their target. nih.govmdpi.com The propargyl group of this compound serves as an ideal chemical handle for constructing these sophisticated delivery platforms. nih.govjocpr.com
The strategy involves synthesizing a targeting peptide that includes one or more O-2-Propyn-1-yl-L-tyrosine residues. This peptide is designed to recognize and bind to a specific biological target, such as a receptor overexpressed on cancer cells. mdpi.com Separately, a delivery vehicle, such as a liposome (B1194612) or a polymeric nanoparticle, is prepared and functionalized with azide groups on its surface. jocpr.com
Using a bioorthogonal click reaction (CuAAC or SPAAC), the alkyne-containing targeting peptide can be covalently and site-specifically attached to the azide-functionalized nanocarrier. nih.govresearchgate.net This modular approach allows for the easy combination of different peptides and nanocarriers to create a variety of targeted delivery systems. The resulting platform can be loaded with various research reagents, such as fluorescent dyes for imaging, photosensitizers for photodynamic studies, or specific inhibitors to probe cellular pathways. The targeting peptide guides the nanocarrier through the biological system to the desired cell type, enhancing local concentration and minimizing off-target effects. nih.gov
| Component | Example Material/Molecule | Function | Role of this compound |
|---|---|---|---|
| Nanocarrier | Liposome, Polymeric Nanoparticle, Micelle | Encapsulates and transports the research reagent. jocpr.com | Serves as the attachment point for the targeting ligand. |
| Surface Modification | PEG-Azide, Azide-functionalized lipids | Provides the reactive group for conjugation and can improve biocompatibility (PEG). | The alkyne on the amino acid reacts with the azide on the nanocarrier surface. nih.gov |
| Targeting Ligand | Peptide sequence with specific receptor affinity (e.g., RGD peptide). nih.gov | Binds to specific cell surface receptors to direct the nanocarrier. nih.gov | Incorporated into the peptide to provide the alkyne handle for conjugation. peptide.com |
| Cargo | Fluorescent dye, Photosensitizer, Enzyme inhibitor | The active molecule to be delivered for research purposes. | Enables the targeted delivery of the cargo to a specific location. |
New Frontiers in Synthetic Biology and Biosensing
Synthetic biology aims to design and construct new biological parts, devices, and systems. A powerful tool in this field is the expansion of the genetic code to enable the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. nih.govrsc.org This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) and inserts the desired ncAA during protein translation. nih.gov O-2-Propyn-1-yl-L-tyrosine (as its deprotected form, O-propargyl-L-tyrosine) is an excellent candidate for this technology. nih.gov
Once incorporated into a specific site within a protein, the propargyl group acts as a unique chemical handle that can be modified with a vast array of molecules via click chemistry, without affecting any of the natural amino acids. nih.govrsc.org This opens up numerous possibilities for creating novel biosensors and engineered proteins.
For biosensing applications, a protein can be engineered to undergo a conformational change upon binding to a specific analyte. unl.eduresearchgate.net If O-2-Propyn-1-yl-L-tyrosine is placed at a strategic position, this conformational change could control the accessibility of its alkyne handle. By adding a reporter molecule functionalized with an azide (e.g., an azido-fluorophore), a fluorescent signal can be generated only when the alkyne becomes exposed upon analyte binding, creating a highly specific "turn-on" biosensor. researchgate.net
In the broader context of synthetic biology, this technology allows for the creation of precisely defined protein conjugates. nih.gov For example, enzymes can be site-specifically linked to nanoparticles or surfaces to create robust and reusable biocatalysts. chemistryviews.orgberkeley.edu It also enables the direct, covalent linkage of two different proteins to create novel fusion proteins with combined functionalities, a task that is often difficult to achieve through standard genetic fusion. nih.gov
| Component | Description | Function | Role of O-2-Propyn-1-yl-L-tyrosine |
|---|---|---|---|
| Scaffold Protein | A protein engineered to bind a specific target analyte (e.g., a periplasmic binding protein). | Provides the binding event that triggers the sensing mechanism. | Serves as the framework into which the ncAA is incorporated. |
| Incorporated ncAA | O-propargyl-L-tyrosine inserted at a specific site via amber suppression. nih.govnih.gov | Introduces a bioorthogonal alkyne handle into the protein structure. iris-biotech.de | This is the core component enabling the chemical detection strategy. |
| Analyte | The molecule of interest to be detected (e.g., a metabolite, a biomarker). | Binds to the scaffold protein, causing a conformational change. | The trigger for the biosensor's response. |
| Azide-Reporter | A molecule containing an azide group and a detectable tag (e.g., a fluorophore, biotin). | Reacts with the exposed alkyne handle to generate a measurable signal. nih.gov | Allows for the signal generation step via click chemistry. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of O-2-Propyn-1-yl-L-tyrosine HCl, and how is reaction progress monitored?
- Answer : The compound is synthesized via HCl addition to L-tyrosine derivatives under controlled conditions. For example, a modified protocol involves refluxing L-tyrosine with methanol and thionyl chloride (1:5 molar ratio) at 60°C for 12 hours, followed by vacuum concentration to yield the hydrochloride salt . Thin-layer chromatography (TLC) is used to monitor reaction completion by confirming the absence of starting material . Post-synthesis, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are recommended for structural validation and purity assessment .
Q. Which analytical techniques are critical for characterizing the purity and stability of this compound?
- Answer : Potentiometric titration with standardized NaOH can determine acid dissociation constants (pKa) and quantify free HCl content, using first- and second-derivative plots to identify endpoints . Spectroscopic methods like UV-Vis (for aromatic π→π* transitions) and Fourier-transform infrared spectroscopy (FTIR) validate functional groups (e.g., propynyl C≡C stretch at ~2100 cm⁻¹) . Stability studies under varying pH and temperature conditions should follow ICH guidelines, with degradation products analyzed via mass spectrometry (MS) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between titration-based purity assessments and spectroscopic data for this compound?
- Answer : Discrepancies often arise from interfering by-products (e.g., unreacted propiolic acid derivatives). Cross-validation using orthogonal methods is essential:
- Step 1 : Perform potentiometric titration to quantify free HCl and total acid content .
- Step 2 : Use HPLC with a polar stationary phase (C18 column) to separate and quantify the main compound and impurities .
- Step 3 : Apply nuclear Overhauser effect spectroscopy (NOESY) to detect non-covalent interactions between impurities and the main compound, which may affect titration accuracy .
Q. What experimental design considerations are critical for in vivo studies involving this compound?
- Answer :
- Dose Optimization : Conduct pharmacokinetic (PK) profiling in rodent models to establish bioavailability and clearance rates. Include negative controls (e.g., unmodified L-tyrosine) to isolate propynyl-specific effects .
- Endpoint Selection : Use NIH preclinical guidelines to define biomarkers (e.g., tyrosine hydroxylase activity for neurotransmitter studies) and ensure statistical power through sample size calculations (α=0.05, β=0.2) .
- Data Validation : Replicate results across multiple batches of the compound to account for synthesis variability .
Q. How do computational models complement experimental data in predicting the stability and reactivity of this compound?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict hydrolysis pathways of the propynyl group under acidic conditions . Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from accelerated stability testing) to validate mechanistic hypotheses . For redox reactivity, molecular dynamics simulations model electron transfer between the propynyl moiety and biological thiols (e.g., glutathione), guiding the design of antioxidant co-administration strategies .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the solubility of this compound in aqueous vs. organic solvents?
- Answer : Contradictions may stem from polymorphic forms or residual solvents. Mitigation strategies include:
- Phase Identification : Use X-ray diffraction (XRD) to confirm crystalline vs. amorphous states .
- Solvent History Documentation : Report storage conditions (e.g., exposure to humidity) that may alter solubility .
- Standardized Protocols : Adopt USP <921> guidelines for solubility testing, specifying temperature (25°C ± 2°C) and agitation methods .
Methodological Recommendations
Q. What statistical approaches are recommended for analyzing dose-response relationships in studies using this compound?
- Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate EC₅₀ values .
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude biologically implausible data points .
- Multiplicity Adjustment : Use the Benjamini-Hochberg procedure for studies involving multiple endpoints (e.g., gene expression arrays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
